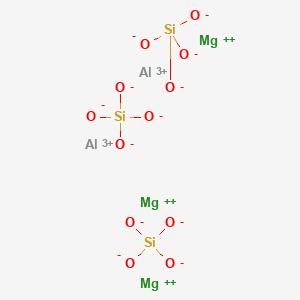
Acetyltannic acid
Overview
Description
Acetyltannic Acid, also known as Diacetyltannic acid or Tannyl acetate, is a yellowish or grayish-white odorless powder . It darkens on exposure to light and softens under water at about 70° . It is slightly soluble in water or alcohol, soluble in ethyl acetate, solutions of borax or sodium phosphate, or with gradual decomposition in solutions of alkali hydroxides and carbonates .
Molecular Structure Analysis
The molecular formula of Acetyltannic Acid is C82H60O50 . The exact mass is 1,844.22 and the molecular weight is 1,845.332 . The elemental analysis shows that it contains Carbon (53.37%), Hydrogen (3.28%), and Oxygen (43.35%) .
Physical And Chemical Properties Analysis
Acetyltannic Acid is a yellowish- or grayish-white odorless powder . It darkens on exposure to light and softens under water at about 70° . It is slightly soluble in water or alcohol, soluble in ethyl acetate, solutions of borax or sodium phosphate, or with gradual decomposition in solutions of alkali hydroxides and carbonates .
Scientific Research Applications
Psychiatry : N-acetylcysteine (NAC), an acetylated amino acid, is being explored for its potential in treating psychiatric disorders. It appears to work beyond being a precursor to the antioxidant glutathione, possibly modulating glutamatergic, neurotropic, and inflammatory pathways. This suggests therapeutic potential in addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011).
Microbiology : Research on Paracoccus pantotrophus demonstrates the organism's response to feast/famine conditions by accumulating storage polymers like poly(beta-hydroxybutyrate) when exposed to acetate, highlighting the dynamic substrate supply's impact on microbial behavior (van Aalst-van Leeuwen, Pot, van Loosdrecht, & Heijnen, 1997).
Chemoprevention : Aspirin (acetylsalicylic acid) shows potential in the prevention of colorectal cancer. Its antithrombotic and anti-inflammatory actions, achieved through cyclooxygenase inhibition, play a role here. Improved identification of individuals for whom the benefits of aspirin outweigh the risks could pave the way for broader adoption of aspirin-based chemoprevention strategies (Drew, Cao, & Chan, 2016).
Antiviral Activity : Aspirin has been found to exhibit antiviral activity against influenza virus and other respiratory viruses, which may involve the blocking of virus propagation via NF‐κB inhibition. This finding opens avenues for using aspirin as an antiviral agent in respiratory tract infections (Glatthaar-Saalmüller, Mair, & Saalmüller, 2016).
Agricultural Applications : Acetylsalicylic acid, when applied to wheat, can enhance growth and yield under stress conditions. This synthetic salicylic acid derivative improves chlorophyll content, grain number, and grain yield, indicating its potential use in agriculture to support plant growth, especially in sensitive species under stress (Matysiak et al., 2020).
Mechanism of Action
Pharmaceutical grade Acetyltannic Acid is generally considered to be pentadigalloylglucose . It has an astringent effect. When used internally, it dehydrates tissues which cause a reduction in secretions . Externally, it works through the formation of a protective layer of harder and constricted cells .
properties
IUPAC Name |
acetic acid;[2,3-dihydroxy-5-[[(2S,3S,4R,5S,6R)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H52O46.2C2H4O2/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;2*1-2(3)4/h1-20,52,63-65,76-101H,21H2;2*1H3,(H,3,4)/t52-,63-,64+,65-,76+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNLNJOTFKOLGH-HXSAIMRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H60O50 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161153 | |
| Record name | Acetyltannic acid [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1821.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1397-74-6 | |
| Record name | Acetyltannic acid [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001397746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyltannic acid [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetyltannic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B576320.png)






